Ethyl 5-chloro-3-methylisoxazole-4-carboxylate (ECMC) is a heterocyclic compound with potential applications in various scientific research fields. Its synthesis has been reported in several studies, with common methods involving the cyclization of various starting materials like nitriles and ketones.
One reported method involves the reaction of ethyl cyanoacetate with N-chloroacetamide in the presence of a base, such as sodium ethoxide, leading to the formation of ECMC. Additionally, other methods have been described using different starting materials and reaction conditions. []
ECMC has been investigated for its potential applications in various areas of scientific research, including:
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a heterocyclic compound characterized by its isoxazole ring, which contains a chlorine atom at the 5-position and an ethyl ester functional group. The molecular formula for this compound is , and it has a molecular weight of approximately 194.6 g/mol. This compound is notable for its reactivity, particularly as a nucleophile, making it useful in various chemical syntheses and applications in medicinal chemistry .
These reactions are often facilitated under specific conditions, such as the presence of bases or catalysts, and can yield different products depending on the reaction environment .
The biological activity of ethyl 5-chloro-3-methylisoxazole-4-carboxylate has been explored in various studies. It exhibits:
The compound's ability to interact with biological targets makes it a subject of interest in pharmacological research .
Several synthesis methods for ethyl 5-chloro-3-methylisoxazole-4-carboxylate have been documented:
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate finds applications in various fields:
Studies on interactions involving ethyl 5-chloro-3-methylisoxazole-4-carboxylate focus on its reactivity with various nucleophiles and electrophiles. These interactions are critical for understanding its potential as a building block in drug design and development. For instance, its reactivity with amines can lead to the formation of new pharmaceutical agents .
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethyl 5-bromo-3-methylisoxazole-4-carboxylate | Similar structure with bromine substitution | Higher reactivity due to bromine's leaving group |
Ethyl 4-chloro-3-methylisoxazole-5-carboxylate | Chlorine at a different position | Different biological activity profile |
Methyl 5-chloro-3-methylisoxazole-4-carboxylate | Methyl group instead of ethyl | Variation in solubility and reactivity |
The uniqueness of ethyl 5-chloro-3-methylisoxazole-4-carboxylate lies in its specific chlorine substitution pattern and its applications in medicinal chemistry, distinguishing it from other similar compounds that may not exhibit the same level of biological activity or synthetic versatility .
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, was first characterized by Ludwig Claisen in 1888 during his studies on benzoylacetone derivatives. Early 20th-century work by Quilico established foundational synthetic routes, notably the cycloaddition of nitrile oxides with alkenes or alkynes. These discoveries laid the groundwork for isoxazole’s integration into drug design, exemplified by valdecoxib (COX-2 inhibitor) and leflunomide (antirheumatic agent).
ECMC occupies a niche as a multifunctional building block. Its 5-chloro and 3-methyl substituents enhance electrophilicity and steric effects, enabling selective modifications. For instance, the chlorine atom at C5 facilitates nucleophilic substitution, while the ethyl ester group at C4 offers a handle for hydrolysis or transesterification. This adaptability has made ECMC a precursor in synthesizing bioactive molecules, including antimicrobials and enzyme inhibitors.
The isoxazole core in ECMC exhibits aromaticity due to delocalized π-electrons across the O-N-C-C-C system. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₈ClNO₃ | PubChem |
Molecular Weight | 189.59 g/mol | PubChem |
Boiling Point | 267.8°C at 760 mmHg | ChemSrc |
Density | 1.28 g/cm³ | ChemSrc |
LogP (Partition Coefficient) | 1.81 | PubChem |
The chlorine atom’s electronegativity polarizes the ring, enhancing reactivity at C5, while the methyl group at C3 stabilizes the structure through hyperconjugation.
ECMC exemplifies the shift toward sustainable synthesis. Recent advancements include:
Classical synthesis of ethyl 5-chloro-3-methylisoxazole-4-carboxylate often involves cyclocondensation reactions. A prominent method utilizes 1,1-dichlorocyclopropane derivatives reacting with nitrosylsulfuric acid (NOHSO₄) in nitromethane under controlled thermal conditions (70–75°C for 3–4 hours). This regioselective reaction achieves a 77% yield, followed by purification via silica gel chromatography or recrystallization from ethanol [2]. The mechanism proceeds through electrophilic chlorination and subsequent cyclization, forming the isoxazole core.
Another traditional approach employs Claisen-Schmidt condensation, where ethyl acetoacetate reacts with hydroxylamine hydrochloride to form an isoxazolone intermediate. Subsequent chlorination using agents like phosphorus oxychloride (POCl₃) introduces the chloro substituent [6]. These methods, while reliable, often require harsh conditions and multi-step purification.
Recent advancements focus on catalytic and atom-economical pathways. Ruthenium-catalyzed non-decarboxylative rearrangements of 4-carboxyisoxazoles have been explored, stabilizing intermediates to prevent decarboxylation and enabling direct functionalization [3]. Additionally, intramolecular nitrile oxide cycloaddition (INOC) strategies lock alkyne and nitrile oxide moieties within a benzimidazole framework, producing tetracyclic isoxazole derivatives in a single step [7]. These methods enhance regioselectivity and reduce byproduct formation.
Ultrasonic-assisted solid-phase synthesis, though primarily applied to β-amino acid derivatives, demonstrates potential for accelerating coupling reactions in isoxazole synthesis by improving reagent diffusion and reaction kinetics [4].
Phosphoryl halides, such as POCl₃, play a critical role in introducing chloro substituents. In one protocol, the hydroxyl group of 5-hydroxy-3-methylisoxazole-4-carboxylate is treated with POCl₃ under reflux, yielding the chloro derivative with >85% efficiency. This method benefits from the electrophilic character of POCl₃, which facilitates substitution without disrupting the ester moiety [6].
Cyclization remains central to isoxazole synthesis. Dirhodium-catalyzed N–O bond insertion reactions using aryl diazoacetates generate carbene intermediates that cyclize with isoxazol-5-ones, forming dihydrooxazinones as precursors [3]. Similarly, 1,3-dipolar cycloaddition between nitrile oxides and alkynes offers a modular route to substituted isoxazoles, though regiochemical control remains challenging without directing groups [7].
Key parameters influencing yield and selectivity include:
Parameter | Optimal Range | Impact on Reaction |
---|---|---|
Temperature | 70–75°C | Higher temps favor cyclization [2] |
Solvent | Nitromethane | Polar aprotic solvents enhance electrophilicity [2] |
Catalyst Loading | 3–5 mol% Ru | Prevents over-oxidation [3] |
Ultrasonic Frequency | 40 kHz | Reduces reaction time by 50% [4] |
Adjusting stoichiometry of NOHSO₄ to 3:1 (relative to cyclopropane derivatives) minimizes side reactions, while silica gel chromatography (ethyl acetate/light petroleum, 1:10) effectively isolates the target compound [2]. Microwave-assisted heating has also been explored to reduce reaction times, though scalability remains a limitation.
The formation of ethyl 5-chloro-3-methylisoxazole-4-carboxylate involves a multistep process that begins with the preparation of the isoxazole precursor. The most common synthetic pathway involves the reaction of 4-isoxazolecarboxylic acid ethyl ester with phosphorus oxychloride (POCl₃) in the presence of triethylamine [1]. This chlorination reaction proceeds through an electrophilic substitution mechanism where the chlorine atom is introduced at the 5-position of the isoxazole ring.
The reaction mechanism involves the initial formation of a phosphorus-chlorine complex, followed by nucleophilic attack of the isoxazole ring at the 5-position. The triethylamine serves as a base to neutralize the hydrogen chloride generated during the reaction. Under optimized conditions (110°C for 24 hours under nitrogen atmosphere), this reaction yields 78.2% of the desired product [1].
The 1,3-dipolar cycloaddition approach represents another significant formation pathway, where nitrile oxides react with alkynes to form the isoxazole ring system [2]. This reaction follows a concerted mechanism where the dipole and dipolarophile components combine in a single step to form the five-membered heterocycle. The regioselectivity of this reaction depends on the electronic properties of the substituents on both the nitrile oxide and the alkyne components.
The photochemical isomerization of ethyl 5-chloro-3-methylisoxazole-4-carboxylate to 2H-azirine derivatives represents a fascinating transformation that involves the cleavage of the N-O bond under ultraviolet irradiation. This process has been extensively studied using matrix isolation techniques and computational methods [3] [4].
The photoisomerization mechanism begins with the excitation of the isoxazole molecule to its first singlet excited state (π→π) upon UV irradiation at 221 nm. This electronic excitation leads to the formation of several photoisomerization products, including 2-formyl-2H-azirine, 3-formylketenimine, and other rearranged products [3]. The N-O bond cleavage occurs through both S₁(¹ππ) and S₂(¹nₙπ*) excited states, with the process being ultrafast, typically occurring within 45 femtoseconds [4].
The photochemical transformation involves three distinct pathways: internal cyclization-isomerization, ring contraction-ring expansion, and direct isomerization. Computational studies using CASSCF methods have shown that the direct pathway is energetically most favorable, while the ring contraction-ring expansion pathway involves the formation of transient nitrile ylide intermediates [5].
The wavelength-dependent selectivity of the photoisomerization process allows for controlled formation of specific products. Irradiation at 330-340 nm induces the direct transformation of 2-formyl-2H-azirine into 3-formylketenimine, while irradiation at 310-318 nm leads to the formation of 3-hydroxypropenenitrile and imidoylketene [6].
Iron(II)-catalyzed transformations of ethyl 5-chloro-3-methylisoxazole-4-carboxylate represent a significant advancement in the chemistry of isoxazole derivatives. These reactions typically involve the use of anhydrous iron(II) chloride (FeCl₂) as a catalyst to facilitate the isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides [7] [8].
The Fe(II)-catalyzed isomerization mechanism involves the formation of an isoxazole-Fe complex as the initial step [9]. This coordination facilitates the cleavage of the N-O bond and subsequent 1,3-cyclization, ultimately leading to the formation of 2H-azirine derivatives. The reaction typically proceeds in acetonitrile at room temperature for 2 hours, yielding products in 64-98% yield [8].
Density functional theory calculations have provided detailed insights into the mechanism of Fe(II)-catalyzed transformations [9]. The calculations reveal that the selectivity of nucleophilic substitution at the carbonyl group of 2H-azirine-2-carbonyl chlorides is controlled by thermodynamic factors. The iron catalyst plays a crucial role in stabilizing the transition state and lowering the activation energy for the N-O bond cleavage process.
The Fe(II)-catalyzed system has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazole-nitrogen heterocycle dyads [7]. The 2H-azirine-2-carbonyl chlorides generated through this process serve as versatile intermediates that can be trapped with various nucleophiles to form complex molecular architectures.
The chlorine atom at the 5-position of ethyl 5-chloro-3-methylisoxazole-4-carboxylate serves as an excellent leaving group for nucleophilic displacement reactions. These reactions proceed through a nucleophilic aromatic substitution mechanism (SNAr) where various nucleophiles can replace the chlorine atom [10] [11].
The nucleophilic substitution reactions at the C-5 position have been extensively studied with various nucleophiles, including amines, alcohols, and other heteroatom nucleophiles. The reactions typically proceed under mild conditions, often at room temperature or slightly elevated temperatures, and yield products in 70-95% yield [10]. The regioselectivity of these reactions is excellent, with substitution occurring exclusively at the C-5 position due to the activating effect of the electron-withdrawing ester group at the 4-position.
Primary and secondary amines react readily with 5-chloroisoxazole derivatives to form 5-aminoisoxazoles [10]. The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the C-5 carbon, followed by the elimination of hydrogen chloride. The use of ortho-substituted pyridines as mediators has been shown to enhance the efficiency of these acylation reactions [11].
Alcohols and thiols also participate in nucleophilic displacement reactions at the C-5 position, leading to the formation of 5-alkoxy and 5-alkylthio derivatives, respectively. These reactions can be catalyzed by Lewis acids or bases, depending on the specific nucleophile and reaction conditions employed.
Computational studies have provided valuable insights into the reaction mechanisms and pathways of ethyl 5-chloro-3-methylisoxazole-4-carboxylate transformations. Density functional theory (DFT) calculations using various basis sets, including B3LYP/6-311G(d,p) and MP2-CAS methods, have been employed to study the electronic structure and reaction pathways [12] .
The computational studies have revealed important details about the potential energy surfaces and transition states involved in isoxazole transformations. For photochemical reactions, time-dependent DFT calculations have shown that the π→π* excited state leads to barrier-free ring-opening dynamics, with more than 80% of trajectories showing ring-opening within 100 femtoseconds [12].
Electronic structure calculations have also provided insights into the thermal decomposition mechanisms of isoxazole derivatives. The calculations indicate that the decomposition follows a pathway involving the formation of NCCH₂CHO intermediate, which subsequently decomposes to CH₃CN and CO . This mechanism differs from previously proposed pathways and has been supported by high-level ab initio calculations.
Molecular orbital analysis has revealed the importance of frontier molecular orbitals in determining the reactivity of isoxazole derivatives. The HOMO-LUMO energy gaps and molecular electrostatic potential distributions provide valuable information about the electronic properties and potential reaction sites [14] [15].